Nicotine blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine blue is synthesized through the rapid auto-oxidation of two molecules of 2,3,6-trihydroxypyridine . This reaction occurs under aerobic conditions and is catalyzed by polyketide cyclase .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. Its production is primarily studied in the context of microbial degradation of nicotine, particularly in bacteria such as Rhodococcus sp. Y22 .
Chemical Reactions Analysis
Types of Reactions: Nicotine blue undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to its precursor molecules under specific conditions.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and is often catalyzed by enzymes such as polyketide cyclase.
Reduction: Typically involves reducing agents like sodium borohydride under controlled conditions.
Major Products Formed:
α-Keto-glutaramate: Formed through the metabolism of this compound.
Other metabolites: Include various oxidized and reduced forms of the compound.
Scientific Research Applications
Nicotine blue has several scientific research applications, including:
Mechanism of Action
Nicotine blue exerts its effects primarily through its role in the nicotine degradation pathway. It is formed by the condensation of 2,3,6-trihydroxypyridine and is further metabolized by enzymes such as polyketide cyclase . The molecular targets include various enzymes involved in the nicotine degradation pathway, and the pathways involved are primarily oxidative and reductive processes .
Comparison with Similar Compounds
2,3,6-Trihydroxypyridine: The precursor molecule for nicotine blue.
α-Keto-glutaramate: A metabolite formed from this compound.
6-Hydroxy-nicotine: Another intermediate in the nicotine degradation pathway.
Uniqueness: this compound is unique due to its formation through the autocatalytic condensation of 2,3,6-trihydroxypyridine and its distinctive blue color. It plays a crucial role in the microbial degradation of nicotine, making it a valuable compound for studying nicotine metabolism and bioremediation .
Properties
CAS No. |
29361-78-2 |
---|---|
Molecular Formula |
C10H4N2O6-2 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
6-oxo-3-(2,5,6-trioxopyridin-3-yl)-1H-pyridine-2,5-diolate |
InChI |
InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18)/p-2 |
InChI Key |
FAPILHTVXITDRL-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.